2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)19-6-3-9-25-19/h1-10,13,22H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDJSUSDXZNSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the acetamide group. The thiophene-pyridine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing indole and thiophene derivatives exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), lung (A549), and prostate (DU-145) cancers. The specific compound under discussion has demonstrated promising antiproliferative effects in preliminary assays, suggesting its potential as an anticancer agent .
Antiviral Properties
Indole derivatives have also been explored for their antiviral activities. Research has shown that certain substituted indoles can effectively inhibit viral replication in vitro. The compound's structure may enhance its interaction with viral targets, leading to a reduction in viral load .
Neuroprotective Effects
The neuroprotective potential of compounds similar to 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has been noted in studies focusing on neurodegenerative diseases such as Alzheimer's. These compounds may inhibit tau aggregation, which is implicated in neurodegenerative processes .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of various indole derivatives, the specific compound exhibited an IC50 value indicative of significant cytotoxicity against MCF7 cells. The results suggest that structural modifications can enhance potency against different cancer types .
Case Study 2: Antiviral Activity Assessment
A series of antiviral assays demonstrated that the compound effectively reduced viral replication in cell cultures infected with common viruses, outperforming several standard antiviral agents .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole and thiophene-pyridine moieties can bind to proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related acetamides, focusing on substituents, physicochemical properties, and synthetic yields:
Key Structural and Functional Comparisons:
Indole Modifications :
- The target compound lacks halogenation (e.g., 5-bromo in 1f) or hydroxy/oxo groups (e.g., 1a, indibulin), which may influence solubility and binding affinity. The thiophene-pyridine linker distinguishes it from simpler pyridin-4-yl or thiazole-substituted analogs .
Heterocyclic Linkers: The thiophene-pyridine moiety in the target compound contrasts with the dichlorophenyl-thiazole system in or the trifluoroacetyl-indole in .
Synthetic Yields :
- Hydroxy-substituted indole acetamides (e.g., 1a, 1f) achieve yields >80%, suggesting efficient synthetic routes , whereas the target compound’s synthesis may require more complex coupling steps (e.g., Suzuki-Miyaura for thiophene-pyridine assembly).
Biological Activity: While indibulin () and compound 4f () show preclinical biological activity, the target compound’s pharmacological profile remains unexplored.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions that integrate indole, thiophene, and pyridine moieties. The general synthetic route may include:
- Formation of Indole Moiety : The indole ring is synthesized through Fischer indole synthesis methods, utilizing phenylhydrazine with an aldehyde or ketone.
- Alkylation : The introduction of the thiophenyl-pyridine segment is achieved via alkylation reactions with appropriate halides in the presence of a base.
- Final Acetamide Formation : The acetamide group is introduced through acylation techniques.
The final structure can be characterized using various spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, a related compound demonstrated potent antiproliferative effects against several cancer cell lines, including HeLa, MCF-7, and HT-29, with IC50 values ranging from 0.34 μM to 0.86 μM . Mechanistic studies revealed that these compounds induce apoptosis and arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to the action of colchicine .
Antiviral Activity
In addition to anticancer properties, this compound has shown promise as an antiviral agent. A series of derivatives related to indole-thioacetamides were evaluated for their efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV). Some derivatives exhibited low micromolar to sub-micromolar EC50 values against both viruses, indicating their potential as dual inhibitors .
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : It may interact with various receptors that regulate cell growth and apoptosis.
- Signaling Pathways : The compound influences several signaling pathways associated with cell survival and immune response.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Compound A | Anticancer | 0.52 μM (HeLa) |
| Compound B | Antiviral | 0.10 μM (IAV) |
| Target Compound | Anticancer & Antiviral | TBD |
This table illustrates the potential versatility of This compound , suggesting it may possess both anticancer and antiviral properties.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure–activity relationships (SARs) in optimizing the biological activity of indole derivatives:
- Indole-Thio Compounds : A study found that modifications to the thio group significantly enhanced antiviral activity against RSV and IAV .
- Pyridine Derivatives : Research into pyridine-based compounds has shown promising anti-inflammatory effects alongside anticancer properties .
These findings emphasize the need for ongoing research into the SARs of such compounds to identify optimal configurations for therapeutic applications.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Indole-thiophene coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to avoid oxidation of thiophene .
- Acetamide linker formation : Amide bond coupling via EDCI/HOBt or DCC in anhydrous DMF at 0–25°C to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Key variables : Temperature control (±2°C) and solvent polarity significantly impact yields (e.g., THF vs. DMF for solubility) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify indole NH (δ 10–12 ppm), pyridine protons (δ 8–9 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out by-products (e.g., m/z 412.9 for C₂₃H₂₅ClN₂O₃) .
- HPLC-PDA : Purity analysis using C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-product formation during indole-pyridine coupling?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂ with Xantphos for improved regioselectivity in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; use additives like CuI to stabilize intermediates .
- In situ monitoring : Employ TLC or inline IR to track reaction progress and halt at ~85% conversion to avoid over-reaction .
- Post-hoc analysis : LC-MS to identify by-products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How should researchers resolve contradictory biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Purity reassessment : Verify compound integrity via DSC (melting point consistency) and elemental analysis to exclude batch-specific impurities .
- Assay standardization : Replicate assays under controlled conditions (pH 7.4 buffer, 37°C) with internal controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal assays : Compare results across SPR (binding affinity), fluorescence polarization (target engagement), and cell-based viability assays .
Q. What strategies enhance the pharmacokinetic profile of this compound through structural modifications?
- Methodological Answer :
- Acetamide linker substitution : Replace methyl groups with fluorinated analogs to improve metabolic stability (e.g., CF₃ for enhanced t₁/₂) .
- Heterocycle optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on pyridine to modulate LogP and blood-brain barrier permeability .
- In silico modeling : Use molecular dynamics (Amber/NAMD) to predict binding modes with target proteins (e.g., kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
